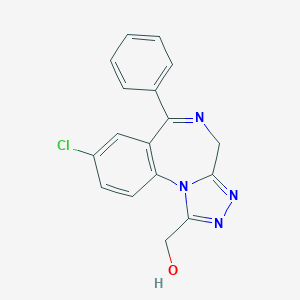

α-ヒドロキシアルプラゾラム

概要

説明

?-ヒドロキシアルプラゾラムは、不安障害やパニック障害の治療に広く用いられるトリアゾロベンゾジアゼピン系薬物であるアルプラゾラムの代謝物です。 この化合物は、主にシトクロムP450 3A4酵素によって媒介されるアルプラゾラムのヒドロキシル化によって生成されます 。ヒドロキシル基の存在は、母体化合物の薬物動態および薬力学特性を大幅に変えます。

科学的研究の応用

?-hydroxy Alprazolam has several scientific research applications:

作用機序

?-ヒドロキシアルプラゾラムは、中枢神経系にあるガンマアミノ酪酸A型(GABA-A)受容体に結合することによって効果を発揮します。 この結合は、GABAの抑制効果を高め、鎮静、抗不安、筋弛緩効果をもたらします 。 ヒドロキシル基は、化合物の結合親和性と作用時間に影響を与え、薬理学的プロファイルにおいて重要な要素となっています .

類似の化合物との比較

類似の化合物

4-ヒドロキシアルプラゾラム: アルプラゾラムの別のヒドロキシル化代謝物で、類似の薬理学的特性を持っています。

?-ヒドロキシトリアゾラム: 別のトリアゾロベンゾジアゼピンであるトリアゾラムのヒドロキシル化代謝物.

独自性

?-ヒドロキシアルプラゾラムは、その特定のヒドロキシル化位置によって独特です。この位置は、他のヒドロキシル化代謝物と比較して、薬物動態と薬力学に大きな影響を与えます。 この独自性により、ベンゾジアゼピンの代謝経路と薬理学的効果を研究するための貴重な化合物となっています .

生化学分析

Biochemical Properties

Alpha-Hydroxyalprazolam interacts with various enzymes and proteins in the body. It is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme . The interactions between alpha-Hydroxyalprazolam and these biomolecules are primarily enzymatic, with the compound serving as a substrate for the CYP3A4 enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-Hydroxyalprazolam can change over time. For instance, a study found that plasma concentrations of unconjugated alpha-Hydroxyalprazolam decreased gradually after a single dose of alprazolam .

Metabolic Pathways

Alpha-Hydroxyalprazolam is involved in the metabolic pathways of the CYP3A4 enzyme . It serves as a substrate for this enzyme, which metabolizes it into other compounds.

準備方法

合成経路と反応条件

?-ヒドロキシアルプラゾラムの合成には、アルプラゾラムのヒドロキシル化が含まれます。 これは、シトクロムP450酵素を用いた酵素的ヒドロキシル化、または触媒の存在下で過酸化水素などの試薬を用いた化学的ヒドロキシル化など、さまざまな方法によって達成できます 。反応条件は、通常、アルプラゾラム分子の目的の位置での選択的ヒドロキシル化を確実にするために、制御された温度とpHを維持することを含みます。

工業生産方法

?-ヒドロキシアルプラゾラムの工業生産では、多くの場合、バイオテクノロジー的手法が用いられ、シトクロムP450酵素を発現する遺伝子組み換え微生物が利用されます。 この方法は、高い選択性と収率を提供するため、大規模生産に適しています .

化学反応の分析

反応の種類

?-ヒドロキシアルプラゾラムは、次のようなさまざまな化学反応を起こします。

酸化: さらなる酸化は、より極性の高い代謝物の形成につながります。

還元: 還元反応は、ヒドロキシル基を水素原子に戻し、アルプラゾラムを再生できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、それぞれが異なる薬理学的特性を持つ、アルプラゾラムのさまざまなヒドロキシル化および脱ヒドロキシル化誘導体があります .

科学研究への応用

?-ヒドロキシアルプラゾラムは、いくつかの科学研究の用途があります。

類似化合物との比較

Similar Compounds

4-hydroxy Alprazolam: Another hydroxylated metabolite of Alprazolam with similar pharmacological properties.

?-hydroxy Triazolam: A hydroxylated metabolite of Triazolam, another triazolobenzodiazepine.

Uniqueness

?-hydroxy Alprazolam is unique due to its specific hydroxylation position, which significantly affects its pharmacokinetics and pharmacodynamics compared to other hydroxylated metabolites. This uniqueness makes it a valuable compound for studying the metabolic pathways and pharmacological effects of benzodiazepines .

特性

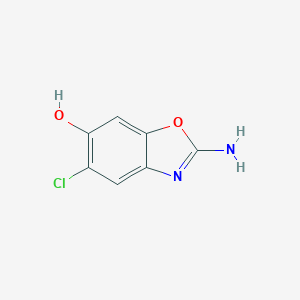

IUPAC Name |

(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)19-9-15-20-21-16(10-23)22(14)15/h1-8,23H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURUZYHEEMDQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190613 | |

| Record name | alpha-Hydroxyalprazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37115-43-8 | |

| Record name | α-Hydroxyalprazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37115-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hydroxyalprazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037115438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hydroxyalprazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Hydroxyalprazolam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-HYDROXYALPRAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7J2Z5Y50U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alpha-hydroxyalprazolam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Alpha-Hydroxyalprazolam and how does it relate to Alprazolam?

A1: Alpha-Hydroxyalprazolam is a major metabolite of the benzodiazepine drug Alprazolam (Xanax). It is formed through the metabolic process of Alprazolam primarily by cytochrome P450 (CYP) 3A4 enzymes in the liver. []

Q2: Does Alpha-Hydroxyalprazolam have any pharmacological activity?

A2: Yes, Alpha-Hydroxyalprazolam exhibits pharmacological activity, although it is less potent than Alprazolam. Studies suggest its activity is approximately one-third that of the parent drug. []

Q3: How is the presence of Alpha-Hydroxyalprazolam detected and quantified in biological samples?

A3: Various analytical methods have been developed and validated for detecting and quantifying Alpha-Hydroxyalprazolam in biological matrices like urine and plasma. These include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This method involves extracting the compound from the sample, derivatizing it to increase volatility and thermal stability, separating it based on its chemical properties, and finally detecting and quantifying it based on its mass-to-charge ratio. This technique has been used to confirm Alpha-Hydroxyalprazolam in urine samples alongside other benzodiazepine metabolites. [, , , , , ]

- High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-MS-MS): This method couples the separation capabilities of HPLC with the sensitivity and selectivity of tandem mass spectrometry, allowing for the accurate quantification of Alpha-Hydroxyalprazolam, even at low concentrations, in complex matrices like plasma. [, , , ]

- Dual Capillary Column, Dual Nitrogen Detector Gas Chromatography: This method provides reliable identification and improved chromatographic performance for Alpha-Hydroxyalprazolam and other Alprazolam metabolites in urine by acetylating the metabolites. []

Q4: Why are different extraction techniques employed for Alpha-Hydroxyalprazolam analysis?

A4: The choice of extraction technique depends on the specific matrix and analytical method.

- Liquid-liquid extraction: This technique, often employing a chloroform/isopropanol mixture, is utilized for extracting Alpha-Hydroxyalprazolam from urine samples, especially when followed by HPLC analysis. []

- Solid-phase extraction (SPE): This versatile technique, using various cartridges like Bond Elut Certify columns, Varian Bond Elut cartridges, or polymer-based mixed-mode columns, effectively isolates Alpha-Hydroxyalprazolam from urine samples for analysis by GC-MS or HPLC-MS-MS. [, , , ]

Q5: What is the importance of enzymatic hydrolysis in Alpha-Hydroxyalprazolam analysis?

A5: Alpha-Hydroxyalprazolam, like many drug metabolites, exists in urine primarily as glucuronide conjugates. These conjugates need to be hydrolyzed to liberate the free drug before analysis. Enzymatic hydrolysis using beta-glucuronidase is a common and efficient method for this purpose. [, , ]

Q6: Have there been studies on the pharmacokinetic interactions of Alprazolam and Alpha-Hydroxyalprazolam with other medications?

A6: Yes, several studies have investigated the potential for drug interactions involving Alprazolam and its metabolite. For instance:

- Venlafaxine: Co-administration of Venlafaxine, an antidepressant, was found to increase the apparent oral clearance and volume of distribution of Alprazolam, indicating a lack of CYP3A4 inhibition by Venlafaxine. []

- Nefazodone: Co-administration of Nefazodone, another antidepressant, was shown to increase Alprazolam concentrations in plasma, suggesting a potential for increased effects and necessitating dosage adjustments. []

Q7: Are there any differences in Alprazolam and Alpha-Hydroxyalprazolam pharmacokinetics in patients with end-stage renal disease?

A7: Yes, research indicates that end-stage renal disease can impact the pharmacokinetics of Alprazolam. Notably, patients undergoing Continuous Ambulatory Peritoneal Dialysis (CAPD) exhibit higher free fraction, lower apparent oral clearance and free clearance, a later Tmax, and a longer elimination half-life compared to healthy individuals or those on hemodialysis. []

Q8: Has the stability of Alprazolam and Alpha-Hydroxyalprazolam been investigated in different biological matrices?

A8: Yes, studies have examined the stability of these compounds in various matrices:

- Meconium: Alprazolam showed a slight decrease in concentration after two weeks of storage at 4°C, while Alpha-Hydroxyalprazolam remained stable under the same conditions. At room temperature, both compounds remained stable for two weeks. []

Q9: What analytical challenges are associated with quantifying Alpha-Hydroxyalprazolam in the presence of other benzodiazepines?

A9: One challenge is the potential for ion suppression during LC-MS-MS analysis. For example, the flurazepam metabolite 2-hydroxyethylflurazepam can suppress the internal standard ion used for nordiazepam quantification, leading to an overestimation of nordiazepam concentration if not appropriately addressed. []

Q10: How does the double-peak phenomenon observed in Alprazolam pharmacokinetics impact the interpretation of Alpha-Hydroxyalprazolam levels?

A10: The double-peak phenomenon, attributed to delayed absorption likely caused by Alprazolam's muscle relaxant effect on gastric motility, can complicate the interpretation of both Alprazolam and its metabolite's concentration-time profiles. This phenomenon highlights the importance of careful study design and data analysis in pharmacokinetic research. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。